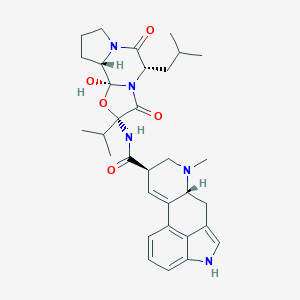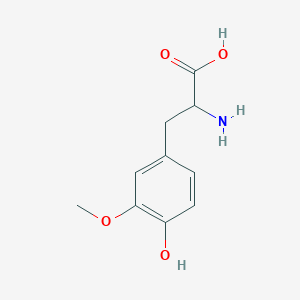
3-Methoxytyrosin
Übersicht
Beschreibung
3-O-Methyl-DL-DOPA, also known as 3-Methoxytyrosine, is an endogenous metabolite found in cerebrospinal fluid. It is a significant compound in the study of neurological disorders, particularly Parkinson’s disease. This compound is a major metabolite of L-DOPA, a drug widely used in the treatment of Parkinson’s disease. It is formed by the methylation of L-DOPA by the enzyme catechol-O-methyltransferase .
Wissenschaftliche Forschungsanwendungen
3-O-Methyl-DL-DOPA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung zur Untersuchung von Methylierungsreaktionen und Enzymkinetik verwendet.
Biologie: Die Verbindung wird auf ihre Rolle in Stoffwechselwegen und ihre Auswirkungen auf zelluläre Prozesse untersucht.
Medizin: Es ist entscheidend für die Forschung der Parkinson-Krankheit, insbesondere für das Verständnis der Nebenwirkungen der L-DOPA-Therapie
5. Wirkmechanismus
3-O-Methyl-DL-DOPA übt seine Wirkungen hauptsächlich durch seine Interaktion mit dem dopaminergen System aus. Es hemmt kompetitiv die Pharmakodynamik von L-DOPA und Dopamin und beeinflusst deren Aufnahme und Metabolismus. Die Verbindung entsteht durch die Einwirkung von Catechol-O-Methyltransferase auf L-DOPA, wobei S-Adenosylmethionin als Methylspender fungiert . Diese Interaktion kann zu verschiedenen physiologischen Wirkungen führen, einschließlich der Modulation des Dopaminspiegels im Gehirn .
Ähnliche Verbindungen:
L-DOPA: Der Vorläufer von 3-O-Methyl-DL-DOPA, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.
3,4-Dihydroxyphenylalanin: Ein weiterer Metabolit von L-DOPA mit ähnlichen Eigenschaften.
Methyldopa: Ein Antihypertensivum, das strukturelle Ähnlichkeiten mit 3-O-Methyl-DL-DOPA aufweist
Einzigartigkeit: 3-O-Methyl-DL-DOPA ist einzigartig aufgrund seiner spezifischen Rolle als Metabolit von L-DOPA und seiner Beteiligung an den Nebenwirkungen der L-DOPA-Therapie. Seine Bildung und Akkumulation im Gehirn und Plasma von Patienten mit Parkinson-Krankheit machen es zu einer wichtigen Verbindung für die Forschung .
Zusammenfassend lässt sich sagen, dass 3-O-Methyl-DL-DOPA eine Verbindung von großem Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung ist. Seine Synthese, Reaktionen und Anwendungen liefern wertvolle Erkenntnisse über Stoffwechselprozesse und therapeutische Interventionen bei neurologischen Erkrankungen.
Wirkmechanismus
Target of Action
3-Methoxytyrosine is an active metabolite of L-DOPA . It primarily targets the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in neurological processes. It plays a crucial role in the regulation of brain function and is implicated in conditions like depression, schizophrenia, and Parkinson’s disease .
Mode of Action
3-Methoxytyrosine interacts with its target, TAAR1, in a dopamine-independent manner . It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . This interaction leads to the activation of TAAR1 receptors, causing cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays .
Biochemical Pathways
The primary biochemical pathway involved in the action of 3-Methoxytyrosine is the dopamine metabolic pathway . It is formed from L-DOPA, a precursor of dopamine, via the action of the enzyme COMT . Once formed, 3-Methoxytyrosine can further be metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is typically excreted in the urine .
Pharmacokinetics
It is known that it is formed from l-dopa in the body and can be further metabolized to hva . The bioavailability, distribution, metabolism, and excretion of 3-Methoxytyrosine would be influenced by these metabolic pathways.
Result of Action
The action of 3-Methoxytyrosine results in a range of effects at the molecular and cellular levels. It has been shown to induce behavioral effects in a dopamine-independent manner . For instance, it can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine . In normal mice, the central administration of 3-Methoxytyrosine caused a temporary mild hyperactivity with a concomitant set of abnormal movements .
Biochemische Analyse
Biochemical Properties
3-Methoxytyrosine interacts with several enzymes and proteins. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . In addition, it can inhibit L-DOPA-induced neuroprotection in primary rat mesencephalic dopaminergic neurons .
Cellular Effects
3-Methoxytyrosine has been found to induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It can induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Molecular Mechanism
The molecular mechanism of 3-Methoxytyrosine involves its ability to activate TAAR1 receptors and cause cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This suggests that 3-Methoxytyrosine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that 3-Methoxytyrosine can induce temporary mild hyperactivity with a concomitant set of abnormal movements in normal mice .
Dosage Effects in Animal Models
In animal models, the effects of 3-Methoxytyrosine vary with different dosages . For example, various doses of 3-Methoxytyrosine were administered to mice, and it was found that the compound could induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Metabolic Pathways
3-Methoxytyrosine is involved in the metabolic pathway of dopamine. It is formed from L-DOPA via O-methylation by the enzyme catechol-O-methyltransferase (COMT) . It can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .
Transport and Distribution
It is known that 3-Methoxytyrosine can be infused in the brain to induce a complex set of abnormal involuntary movements in mice acutely depleted of dopamine .
Subcellular Localization
It is known that 3-Methoxytyrosine can induce significant ERK and CREB phosphorylation in the mouse striatum , suggesting that it may be localized in the striatum of the brain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-O-Methyl-DL-DOPA is synthesized through the methylation of L-DOPA. The enzyme catechol-O-methyltransferase catalyzes this reaction, with S-adenosyl methionine acting as the methyl donor . The reaction conditions typically involve a buffered solution at physiological pH.
Industrial Production Methods: Industrial production of 3-O-Methyl-DL-DOPA involves the large-scale enzymatic conversion of L-DOPA. The process is optimized to ensure high yield and purity, often involving purification steps such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3-O-Methyl-DL-DOPA unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von Chinonen und anderen oxidativen Produkten führen.
Reduktion: Reduktionsreaktionen können 3-O-Methyl-DL-DOPA in sein entsprechendes Amin umwandeln.
Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Hydroxyl- und Methoxygruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Die Bedingungen umfassen typischerweise Nukleophile wie Halogenide oder Amine unter basischen oder sauren Bedingungen.
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von 3-O-Methyl-DL-DOPA, wie seine Chinonform oder seine reduzierte Aminform .
Vergleich Mit ähnlichen Verbindungen
L-DOPA: The precursor to 3-O-Methyl-DL-DOPA, used in Parkinson’s disease treatment.
3,4-Dihydroxyphenylalanine: Another metabolite of L-DOPA with similar properties.
Methyldopa: An antihypertensive agent that shares structural similarities with 3-O-Methyl-DL-DOPA
Uniqueness: 3-O-Methyl-DL-DOPA is unique due to its specific role as a metabolite of L-DOPA and its involvement in the side effects of L-DOPA therapy. Its formation and accumulation in the brain and plasma of Parkinson’s disease patients make it a critical compound for research .
Eigenschaften
IUPAC Name |
2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50864098 | |
| Record name | 3-Methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methoxytyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7636-26-2 | |
| Record name | 3-Methoxy-dl-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7636-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxytyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007636262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7636-26-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122476 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxytyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-O-METHYLDOPA, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO86T1OB2P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methoxytyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


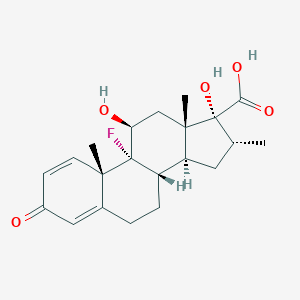
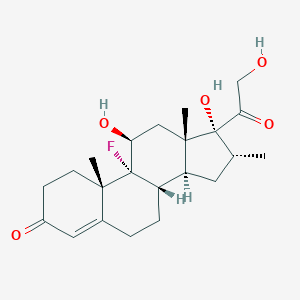
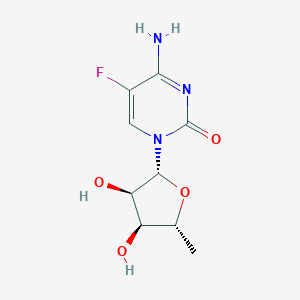

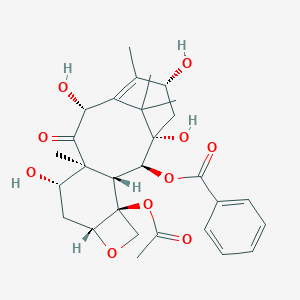
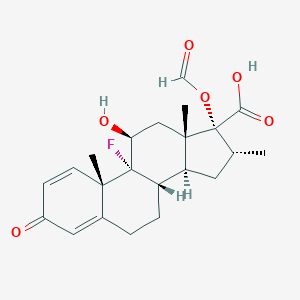



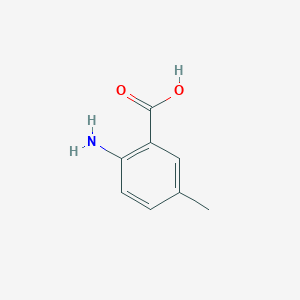

![(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride](/img/structure/B193569.png)

